OCT1 Inhibition
The only publicly available functional assay datum for CAS 1289385-52-9 reports weak inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells using an ASP⁺ substrate uptake assay [1]. No equivalent OCT1 data were found for the (3R)- or (3S)-enantiomers or for the des-ethyl analog. This single-point activity is approximately three orders of magnitude weaker than reference OCT1 inhibitors such as decynium-22 (IC₅₀ ~100 nM) and does not support a claim of meaningful transporter pharmacology for procurement purposes. The datum does, however, provide a baseline for laboratories using this compound as a negative control in OCT1 screening panels.
| Evidence Dimension | Human OCT1 (SLC22A1) inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Decynium-22 (reference OCT1 inhibitor, IC₅₀ ~100 nM); enantiomers and des-ethyl analog: no data available |
| Quantified Difference | ~1,380-fold weaker than reference inhibitor |
| Conditions | HEK293 cells expressing human OCT1; ASP⁺ substrate uptake; microplate reader assay (BindingDB monomerid 50241341) |
Why This Matters
This datum defines the compound's only experimentally measured pharmacology, establishing it as a low-potency OCT1 ligand and a potential negative control; any expectation of stronger or selective activity is unsupported by public evidence.
- [1] BindingDB. PrimarySearch_ki: monomerid 50241341, IC₅₀ = 1.38E+5 nM (human OCT1, HEK293 cells). https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50241341 (accessed 2026-04-26). View Source
